N'-(1,3-Benzothiazol-2-yl)-2-methyl-N-(2-methylpropanoyl)propanehydrazide N'-(1,3-Benzothiazol-2-yl)-2-methyl-N-(2-methylpropanoyl)propanehydrazide
Brand Name: Vulcanchem
CAS No.: 337341-28-3
VCID: VC0440572
InChI: InChI=1S/C15H19N3O2S/c1-9(2)13(19)18(14(20)10(3)4)17-15-16-11-7-5-6-8-12(11)21-15/h5-10H,1-4H3,(H,16,17)
SMILES: CC(C)C(=O)N(C(=O)C(C)C)NC1=NC2=CC=CC=C2S1
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4g/mol

N'-(1,3-Benzothiazol-2-yl)-2-methyl-N-(2-methylpropanoyl)propanehydrazide

CAS No.: 337341-28-3

Main Products

VCID: VC0440572

Molecular Formula: C15H19N3O2S

Molecular Weight: 305.4g/mol

N'-(1,3-Benzothiazol-2-yl)-2-methyl-N-(2-methylpropanoyl)propanehydrazide - 337341-28-3

CAS No. 337341-28-3
Product Name N'-(1,3-Benzothiazol-2-yl)-2-methyl-N-(2-methylpropanoyl)propanehydrazide
Molecular Formula C15H19N3O2S
Molecular Weight 305.4g/mol
IUPAC Name N'-(1,3-benzothiazol-2-yl)-2-methyl-N-(2-methylpropanoyl)propanehydrazide
Standard InChI InChI=1S/C15H19N3O2S/c1-9(2)13(19)18(14(20)10(3)4)17-15-16-11-7-5-6-8-12(11)21-15/h5-10H,1-4H3,(H,16,17)
Standard InChIKey VSEBCFDNOZHHED-UHFFFAOYSA-N
SMILES CC(C)C(=O)N(C(=O)C(C)C)NC1=NC2=CC=CC=C2S1
Canonical SMILES CC(C)C(=O)N(C(=O)C(C)C)NC1=NC2=CC=CC=C2S1
PubChem Compound 768133
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator